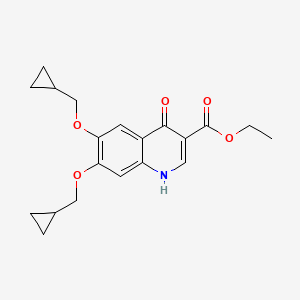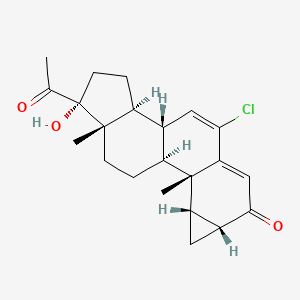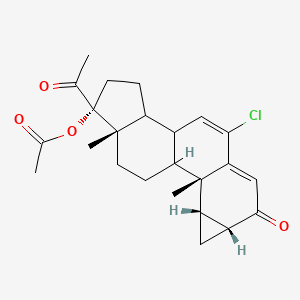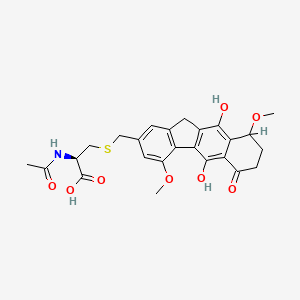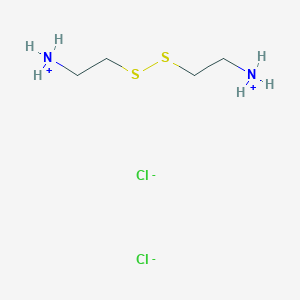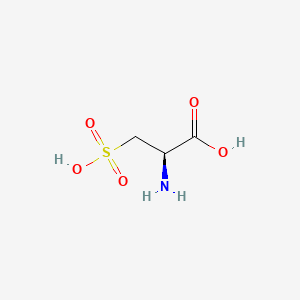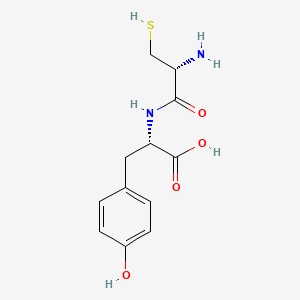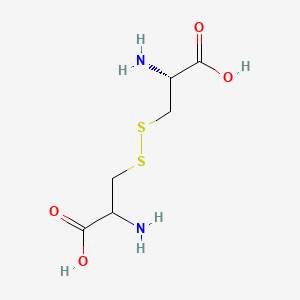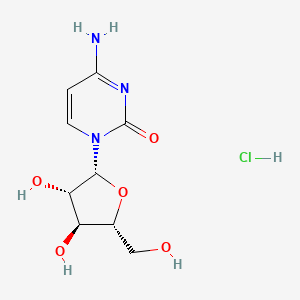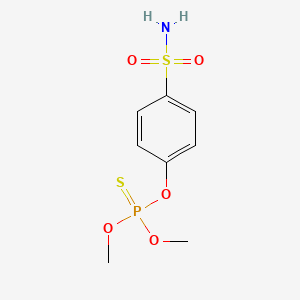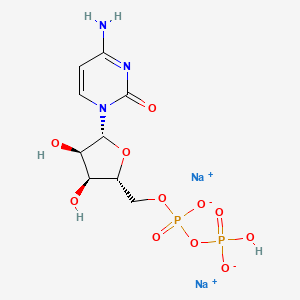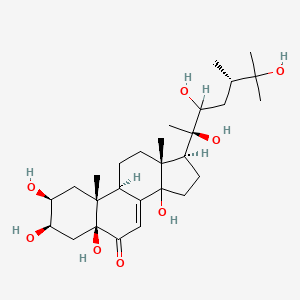
Dacrysterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dacrysterone is a phytoecdysone, a type of insect moulting hormone, isolated from the bark of the tree Dacrydium intermedium . It is a naturally occurring compound that plays a crucial role in the moulting and metamorphosis of insects.
Métodos De Preparación
Dacrysterone can be isolated from the bark of Dacrydium intermedium through a series of chromatographic techniques . The isolation process involves extracting the bark with solvents, followed by purification using chromatography. The compound is identified based on its unique spectral properties, including ultraviolet (UV) and infrared (IR) spectra .
Análisis De Reacciones Químicas
Dacrysterone undergoes various chemical reactions, including oxidation and reduction. The compound’s structure features a 14α-hydroxy 7-en-6-one moiety, which is characteristic of phytoecdysones . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Dacrysterone has several scientific research applications. In chemistry, it is used as a reference compound for studying the structure and function of phytoecdysones . In biology, it is used to investigate the moulting and metamorphosis processes in insects . In medicine, this compound is studied for its potential therapeutic effects, including its role in regulating cell growth and differentiation . In industry, it is used in the development of insecticides and growth regulators .
Mecanismo De Acción
Dacrysterone exerts its effects by binding to ecdysone receptors in insects, which triggers a cascade of molecular events leading to moulting and metamorphosis . The compound’s molecular targets include various proteins and enzymes involved in the moulting process . The pathways involved in this compound’s mechanism of action are similar to those of other phytoecdysones .
Comparación Con Compuestos Similares
Dacrysterone is similar to other phytoecdysones such as makisterone A, polypodine B, and ponasterone C . this compound is unique due to its specific structural features, including the presence of a 14α-hydroxy 7-en-6-one moiety . This structural uniqueness contributes to its distinct biological activity and makes it a valuable compound for scientific research .
Propiedades
Número CAS |
50299-45-1 |
|---|---|
Fórmula molecular |
C28H46O8 |
Peso molecular |
510.7 g/mol |
Nombre IUPAC |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O8/c1-15(23(2,3)33)11-21(31)26(6,34)20-8-10-27(35)17-12-22(32)28(36)14-19(30)18(29)13-25(28,5)16(17)7-9-24(20,27)4/h12,15-16,18-21,29-31,33-36H,7-11,13-14H2,1-6H3/t15-,16+,18+,19-,20+,21-,24-,25-,26-,27-,28-/m1/s1 |
Clave InChI |
LMQKRCYKYDRRFC-KDZLJHQNSA-N |
SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O |
SMILES isomérico |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)C(C)(C)O |
SMILES canónico |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dacrysterone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


